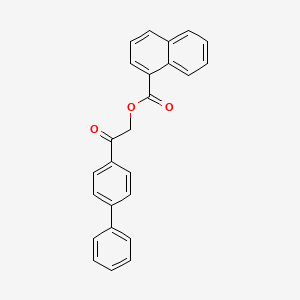
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate
説明
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate, also known as BON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BON is a derivative of 1-naphthoic acid and biphenyl, and its structure contains a carbonyl group and a biphenyl moiety.
作用機序
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can alter the expression of genes involved in cell growth and differentiation, leading to changes in cell behavior. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has also been shown to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to have several biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to modulate the activity of immune cells, including T cells and dendritic cells, leading to changes in immune responses.
実験室実験の利点と制限
One of the main advantages of using 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate in lab experiments is its versatility. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate can be easily synthesized and modified to obtain derivatives with different properties. In addition, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been shown to have low toxicity in vitro and in vivo, making it a suitable candidate for further studies in animals and humans. However, one of the limitations of using 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate. One area of interest is the development of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate-based materials for organic electronics and optoelectronics. 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has shown promising results as a building block for the synthesis of organic semiconductors, and further studies could lead to the development of new materials with improved properties. Another area of interest is the investigation of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate as an anticancer agent. Although 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has shown promising results in vitro, further studies are needed to determine its efficacy and safety in animal and human models. Finally, the study of 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate as a modulator of the immune system could lead to the development of new therapies for autoimmune diseases and cancer immunotherapy.
科学的研究の応用
2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of flexible and low-cost electronic devices. In materials science, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been used as a key component in the synthesis of polymer materials with improved thermal stability and mechanical properties. In medicinal chemistry, 2-(4-biphenylyl)-2-oxoethyl 1-naphthoate has been investigated for its potential as an anticancer agent and as a modulator of the immune system.
特性
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-24(21-15-13-19(14-16-21)18-7-2-1-3-8-18)17-28-25(27)23-12-6-10-20-9-4-5-11-22(20)23/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBCYDVWWZUSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylphenyl)ethyl] naphthalene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936307.png)
![1-[4-(3-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3936310.png)
![8-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3936318.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3936327.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936333.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3936341.png)
![4-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B3936344.png)
![1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B3936363.png)
![6-tert-butyl-N-ethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936375.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)
![2-bromo-4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3936395.png)